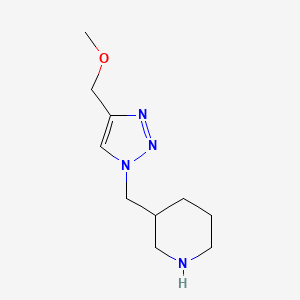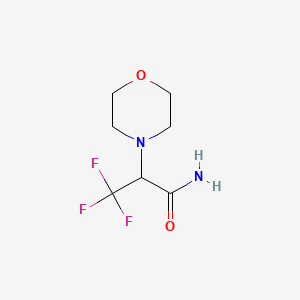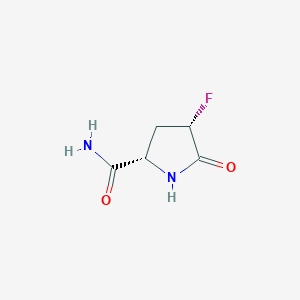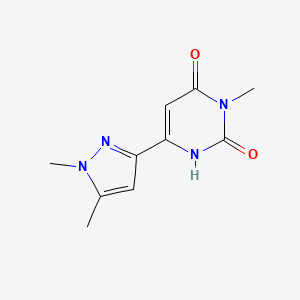
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrazole ring fused with a tetrahydropyrimidine-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with urea under acidic conditions, followed by cyclization to form the tetrahydropyrimidine-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Solvent recovery and recycling are also employed to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of a pyrazole ring and a tetrahydropyrimidine-dione structure. This dual functionality provides enhanced chemical stability and reactivity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
6-(1,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-8(12-14(6)3)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16) |
InChI-Schlüssel |
IDJHVGBXKRZLOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)C2=CC(=O)N(C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
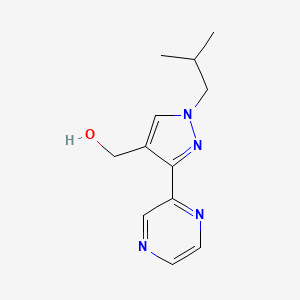
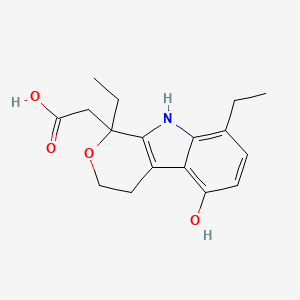
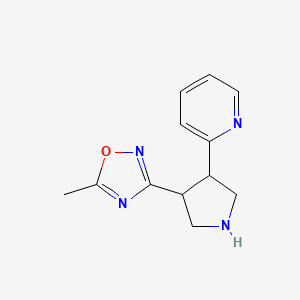
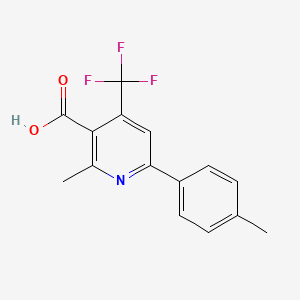
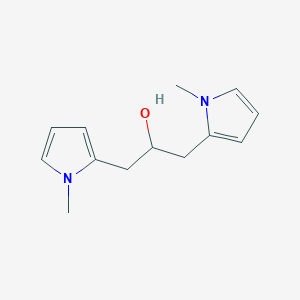
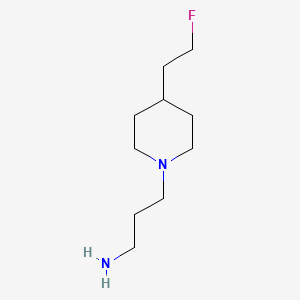
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
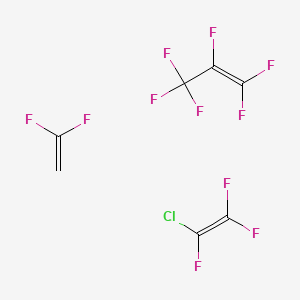
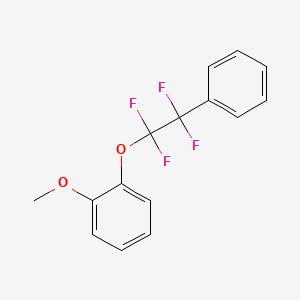
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
